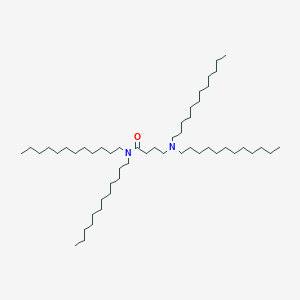
4-(Didodecylamino)-N,N-didodecylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Didodecylamino)-N,N-didodecylbutanamide is a synthetic organic compound characterized by its long alkyl chains and amide functional group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Didodecylamino)-N,N-didodecylbutanamide typically involves the reaction of didodecylamine with a suitable butanoyl chloride derivative. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The mixture is stirred at room temperature, and the product is purified using column chromatography on a basic alumina column .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(Didodecylamino)-N,N-didodecylbutanamide can undergo various chemical reactions, including:
Oxidation: The long alkyl chains can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the amide group.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Didodecylamino)-N,N-didodecylbutanamide has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Investigated for its potential in enhancing the bioavailability of hydrophobic drugs.
Industry: Utilized in the production of emulsifiers and stabilizers for various industrial processes
Mecanismo De Acción
The mechanism of action of 4-(Didodecylamino)-N,N-didodecylbutanamide primarily involves its surfactant properties. The long alkyl chains interact with hydrophobic surfaces, while the amide group can form hydrogen bonds with water molecules. This dual functionality allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dioctylamino)-N,N-dioctylbutanamide
- 4-(Dihexylamino)-N,N-dihexylbutanamide
- 4-(Didecylamino)-N,N-didecylbutanamide
Uniqueness
4-(Didodecylamino)-N,N-didodecylbutanamide is unique due to its longer alkyl chains, which provide superior surfactant properties compared to its shorter-chain analogs. This makes it particularly effective in applications requiring strong hydrophobic interactions and stabilization of emulsions .
Propiedades
Número CAS |
62746-34-3 |
|---|---|
Fórmula molecular |
C52H106N2O |
Peso molecular |
775.4 g/mol |
Nombre IUPAC |
4-(didodecylamino)-N,N-didodecylbutanamide |
InChI |
InChI=1S/C52H106N2O/c1-5-9-13-17-21-25-29-33-37-41-47-53(48-42-38-34-30-26-22-18-14-10-6-2)49-45-46-52(55)54(50-43-39-35-31-27-23-19-15-11-7-3)51-44-40-36-32-28-24-20-16-12-8-4/h5-51H2,1-4H3 |
Clave InChI |
HHKJQPWVDQXARX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCC(=O)N(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium chloride](/img/structure/B14512051.png)
![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)
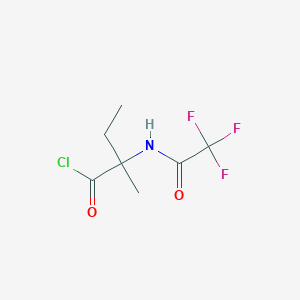

![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![Hexahydropyridazino[3,4-c]pyridazine-3,6(2H,4H)-dione](/img/structure/B14512072.png)
![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)
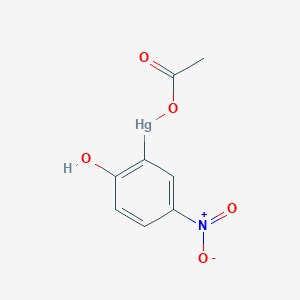
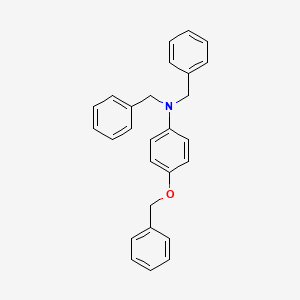
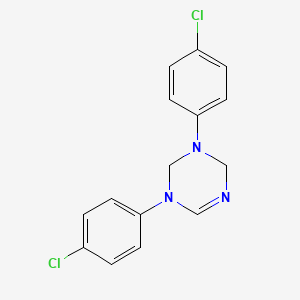


![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)
